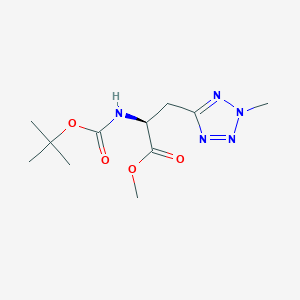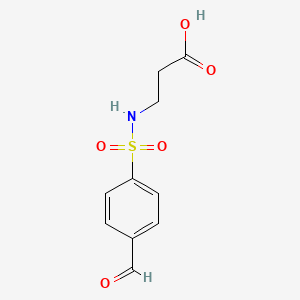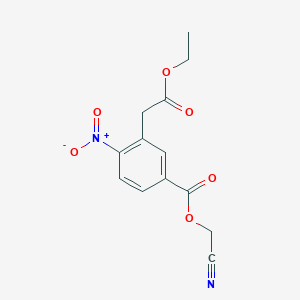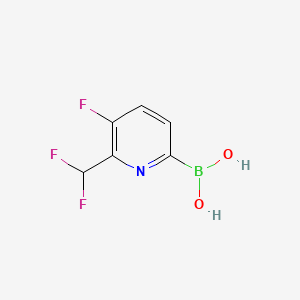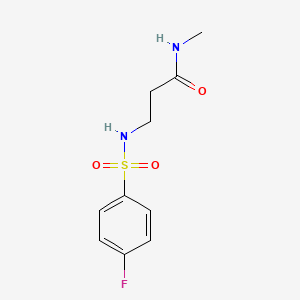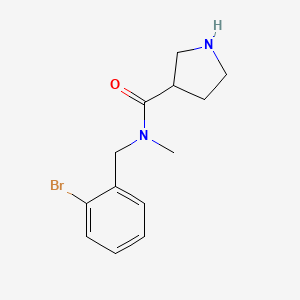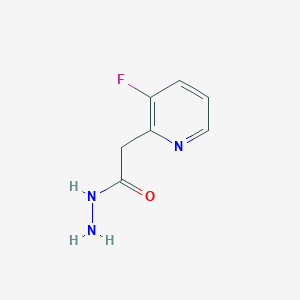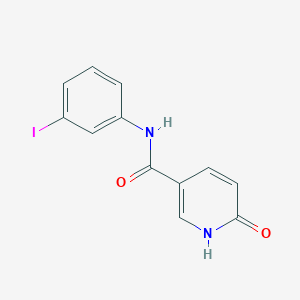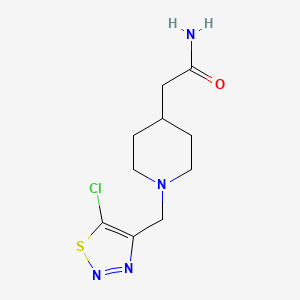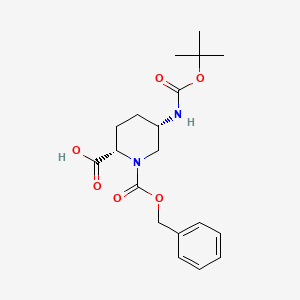
Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are often used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Protecting Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using reagents such as benzyl chloroformate and di-tert-butyl dicarbonate, respectively.
Final Coupling: The protected piperidine derivative is then coupled with a carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cis-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid
- Cis-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid
Uniqueness
Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide versatility in synthetic applications. The piperidine ring structure also offers unique reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H26N2O6 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-14-9-10-15(16(22)23)21(11-14)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
Clé InChI |
VEHUTBBIMHYPBR-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


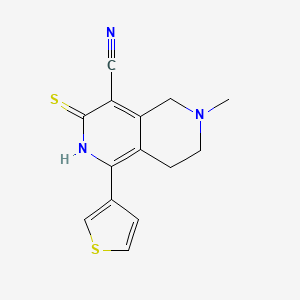
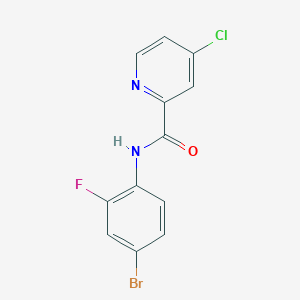
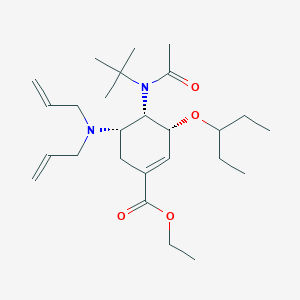
![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
